molecular formula C19H15ClN4OS2 B2924581 2-((5-(4-chlorophenyl)thiazolo[2,3-c][1,2,4]triazol-3-yl)thio)-N-(p-tolyl)acetamide CAS No. 671199-89-6

2-((5-(4-chlorophenyl)thiazolo[2,3-c][1,2,4]triazol-3-yl)thio)-N-(p-tolyl)acetamide

Cat. No.: B2924581
CAS No.: 671199-89-6
M. Wt: 414.93
InChI Key: XZPOJAPSTNGNIW-UHFFFAOYSA-N
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Description

2-((5-(4-chlorophenyl)thiazolo[2,3-c][1,2,4]triazol-3-yl)thio)-N-(p-tolyl)acetamide is a complex heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound is characterized by its unique structure, which includes a thiazole ring fused with a triazole ring, and a chlorophenyl group. The presence of these functional groups imparts the compound with diverse biological activities, making it a valuable subject for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((5-(4-chlorophenyl)thiazolo[2,3-c][1,2,4]triazol-3-yl)thio)-N-(p-tolyl)acetamide typically involves a multi-step process. One common method includes the reaction of 4-chlorophenyl isothiocyanate with hydrazine hydrate to form 4-chlorophenyl thiosemicarbazide. This intermediate is then cyclized with α-bromoacetophenone under basic conditions to yield the thiazolo[2,3-c][1,2,4]triazole core. The final step involves the nucleophilic substitution of the thiazole ring with p-tolyl acetamide under mild conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Additionally, solvent-free or green chemistry approaches may be employed to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

2-((5-(4-chlorophenyl)thiazolo[2,3-c][1,2,4]triazol-3-yl)thio)-N-(p-tolyl)acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Amines, thiols

Major Products

Scientific Research Applications

2-((5-(4-chlorophenyl)thiazolo[2,3-c][1,2,4]triazol-3-yl)thio)-N-(p-tolyl)acetamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-((5-(4-chlorophenyl)thiazolo[2,3-c][1,2,4]triazol-3-yl)thio)-N-(p-tolyl)acetamide involves its interaction with various molecular targets. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to the disruption of essential biological pathways, resulting in antimicrobial or anticancer effects. The exact molecular targets and pathways involved may vary depending on the specific biological context .

Comparison with Similar Compounds

Similar Compounds

  • 5-(4-chlorophenyl)-4H-1,2,4-triazole-3-thiol
  • 2-aryl-4-(3,4,5-trimethoxyphenyl)thiazolo[2,3-c][1,2,4]triazole
  • 1,2,4-triazole derivatives

Uniqueness

Compared to similar compounds, 2-((5-(4-chlorophenyl)thiazolo[2,3-c][1,2,4]triazol-3-yl)thio)-N-(p-tolyl)acetamide stands out due to its unique combination of a thiazole and triazole ring system, along with the presence of a chlorophenyl group. This unique structure imparts the compound with distinct biological activities and makes it a valuable candidate for further research and development .

Properties

IUPAC Name

2-[[5-(4-chlorophenyl)-[1,3]thiazolo[2,3-c][1,2,4]triazol-3-yl]sulfanyl]-N-(4-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15ClN4OS2/c1-12-2-8-15(9-3-12)21-17(25)11-27-19-23-22-18-24(19)16(10-26-18)13-4-6-14(20)7-5-13/h2-10H,11H2,1H3,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZPOJAPSTNGNIW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)CSC2=NN=C3N2C(=CS3)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15ClN4OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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